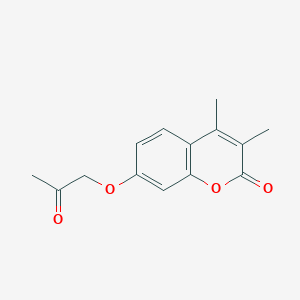

3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one

Description

3,4-Dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one (CAS: 314742-02-4; alternative CAS: 10337-90-3) is a synthetic coumarin derivative with the molecular formula C₁₅H₁₆O₄ and a molecular weight of 260.29 g/mol . Structurally, it features a coumarin backbone substituted with methyl groups at positions 3 and 4 and a 2-oxopropoxy group at position 5. This ketone-containing substituent distinguishes it from simpler coumarins and influences its electronic and steric properties.

The compound is synthesized via nucleophilic substitution, where 7-hydroxy-4-methyl-2H-chromen-2-one reacts with chloroacetone in the presence of anhydrous potassium carbonate (K₂CO₃) in acetone . The reaction yields the target compound, confirmed by ¹H-NMR

Properties

IUPAC Name |

3,4-dimethyl-7-(2-oxopropoxy)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-8(15)7-17-11-4-5-12-9(2)10(3)14(16)18-13(12)6-11/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDJHHFMPSBOKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358039 | |

| Record name | 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156006-10-9 | |

| Record name | 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pechmann Condensation

The Pechmann condensation is the most established method for synthesizing coumarin and chromenone derivatives. This reaction involves the cyclization of phenols with β-ketoesters under acidic conditions. For 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one, the phenol component would be 3,4-dimethylphenol, while the β-ketoester must introduce the 2-oxopropoxy group during cyclization.

Reaction Mechanism

- Esterification : The β-ketoester reacts with the phenolic hydroxyl group to form an intermediate phenolic ester.

- Cyclization : The ester undergoes intramolecular nucleophilic attack, forming the chromenone ring.

- Dehydration : Water is eliminated to yield the final product.

Example Reaction Conditions

| Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 100–130 | 12–24 | 45–97 | |

| FeCl₃ | Reflux | 16 | 90 | |

| Yb(OTf)₃ (solvent-free) | 100 | 2 | 93–98 |

Key Optimization : Solvent-free conditions with Yb(OTf)₃ significantly reduce reaction time and improve yield.

Base-Promoted Annulation

A modern approach involves base-mediated cyclization of para-quinone methides (p-QMs) with α-alkylidene succinimides, enabling chemodivergent synthesis of chromenone scaffolds. This method avoids harsh acidic conditions and offers flexibility in substituent placement.

Reaction Scheme

- Formation of p-QM : A 3,4-dimethylphenol derivative is oxidized to generate a para-quinone methide intermediate.

- Cyclization : The p-QM undergoes [4 + 2] annulation with an α-alkylidene succinimide bearing the 2-oxopropoxy moiety.

- Aromatization : Base-induced elimination stabilizes the chromenone structure.

Substrate Scope and Yields

| p-QM Substituents | α-Alkylidene Succinimide | Base | Yield (%) |

|---|---|---|---|

| 3,4-Dimethyl | 2-Oxopropoxy-substituted | K₂CO₃ | 75–85 |

| 3,4-Dimethyl | 2-Oxopropoxy-substituted | DBU | 80–90 |

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation accelerates Pechmann condensation, reducing reaction times and improving yields. This method is particularly effective for challenging substrates.

Case Study: Resorcinol and Ethyl Acetoacetate

| Catalyst | Solvent | Power (W) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Yb(OTf)₃ | Solvent-free | 300 | 20 | 93 |

| FeCl₃·6H₂O | Toluene | 100 | 60 | 92 |

Mechanistic Insight : Microwave energy promotes efficient mixing and rapid heating, favoring cyclization over side reactions.

Catalytic Cyclization with Heterogeneous Acid Catalysts

Solid acid catalysts (e.g., Amberlyst-15, H-β zeolites) enable solvent-free Pechmann condensations, enhancing environmental sustainability.

Performance Comparison

| Catalyst | Surface Area (m²/g) | Acidity (mmol/g) | Yield (%) |

|---|---|---|---|

| Amberlyst-15 | 43 | 4.30 | 97 |

| H-β | 530 | 1.01 | 21 |

Limitation : High surface area catalysts may require reactivation for reuse.

Alternative Strategies

Critical Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Pechmann Condensation | High yield, scalability | Harsh acid conditions |

| Base-Promoted Annulation | Mild conditions, flexibility | Limited substrate tolerance |

| Microwave-Assisted | Short reaction time, efficiency | Equipment dependency |

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-oxopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted chromen-2-one derivatives .

Scientific Research Applications

3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

Industry: It is used in the production of dyes, perfumes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Key Observations:

Substituent Diversity :

- The 2-oxopropoxy group in the target compound introduces a ketone functionality , enhancing polarity compared to ether-linked substituents (e.g., 2-methylpropoxy in compound I) .

- Thiadiazole-substituted analogues (e.g., 7a) exhibit lower yields (42.8%) due to steric and electronic challenges in synthesis , whereas the target compound’s synthesis is more straightforward .

Impact of Halogenation: The chloro-substituted analogue (LogP = 3.08) has increased hydrophobicity compared to the non-halogenated target compound, which may improve membrane permeability but reduce solubility.

Key Observations:

MAO Inhibition :

- Thiadiazole-substituted coumarins (e.g., 7a) show selective MAO-B inhibition , critical for antidepressant development . The target compound’s 2-oxopropoxy group may similarly interact with MAO active sites due to ketone-mediated hydrogen bonding.

Cytotoxicity: Compounds with basic side chains (e.g., piperidine, morpholino) exhibit potent cytotoxicity (LD₅₀ = 5.0–8.75 µM) . The absence of such groups in the target compound suggests it may have lower toxicity but also reduced anticancer activity.

Neuroprotective Potential: Piperidine-based derivatives (e.g., 3a) demonstrate dual acetylcholinesterase (AChE) and MAO-B inhibition , a desirable profile for Alzheimer’s therapy. The target compound’s simpler structure lacks this polypharmacology but could serve as a scaffold for further optimization.

Key Observations:

Biological Activity

3,4-Dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one, a member of the coumarin family, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections will delve into its biological mechanisms, research findings, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 246.259 g/mol. Its physical properties include:

| Property | Value |

|---|---|

| Density | 1.188 g/cm³ |

| Boiling Point | 412.3 ºC at 760 mmHg |

| Melting Point | Not Available |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory and cancer pathways, thus modulating metabolic processes.

- Receptor Binding : The compound can bind to various receptors, influencing cellular signaling pathways crucial for maintaining homeostasis and regulating cell growth.

- DNA Interaction : There is potential for interaction with DNA, affecting gene expression and cellular functions.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies have shown that the compound induces apoptosis in cancer cells through both extrinsic and intrinsic pathways. This was evidenced by increased activation of caspases and changes in mitochondrial membrane potential .

- A study reported an IC50 value of approximately 8.46 µM against HepG2 cells, highlighting its effectiveness as a potential anticancer agent .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

- It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response.

- Experimental models have demonstrated reduced inflammation markers upon treatment with this compound.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored:

- Studies suggest that it exhibits activity against a range of bacterial strains, indicating its potential as an antimicrobial agent.

Case Studies

-

Anticancer Study on HepG2 Cells :

- Objective : To evaluate the cytotoxic effects of the compound.

- Methodology : HepG2 cells were treated with varying concentrations of the compound.

- Results : Significant apoptosis was observed with an IC50 value of 8.46 µM. Mechanistic studies revealed activation of caspases and modulation of p53 levels .

-

Anti-inflammatory Assessment :

- Objective : To determine the impact on inflammatory markers.

- Methodology : In vitro assays measuring cytokine levels post-treatment.

- Results : A notable decrease in TNF-alpha and IL-6 levels was recorded, supporting its anti-inflammatory potential.

Q & A

Q. What are the optimal synthetic routes for preparing 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one?

Q. How can researchers validate the purity of this compound?

Purity is assessed via HPLC (C18 column, methanol/water 70:30 mobile phase) and melting point analysis (reported range: 51–54°C). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 246.265 (calculated for C14H14O4) .

Q. What spectroscopic techniques are critical for structural characterization?

- ¹H/¹³C NMR : Identifies substituents (e.g., methyl, propoxy groups) and aromatic protons.

- FTIR : Confirms carbonyl (C=O) stretching at 1647 cm⁻¹ and ether (C-O-C) bands at 1128 cm⁻¹ .

- X-ray crystallography : Resolves π-π stacking interactions in crystal lattices (e.g., triclinic system, P1 space group) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound for derivatization?

Density functional theory (DFT) calculates electrophilic/nucleophilic sites. The 2-oxopropoxy chain is prone to nucleophilic substitution, while the chromenone core participates in cycloaddition reactions. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets like acetylcholinesterase .

Q. What strategies optimize the synthesis of derivatives for biological activity screening?

- Piperidine conjugation : React the propoxy chain with piperidine derivatives (e.g., 4-chlorobenzyl chloride) under TFA/CH2Cl2 conditions to enhance blood-brain barrier penetration .

- Halogenation : Introduce Cl or F at C8 using N-chlorosuccinimide (NCS) or Selectfluor to modulate antimicrobial activity .

Example Derivative Synthesis

| Derivative | Reaction Conditions | Yield | Application |

|---|---|---|---|

| 3,4-Dimethyl-7-(piperidin-4-ylmethoxy)-2H-chromen-2-one | TFA/CH2Cl2, 0°C → RT | 83% | Cholinesterase inhibition |

Q. How do crystallographic data resolve contradictions in reported structural conformations?

Single-crystal X-ray diffraction (SHELX refinement) identifies disorder in the propoxy chain (e.g., P1 space group, α = 75.17°, β = 65.86°, γ = 69.83°). Hydrogen bonding (O-H···O) and π-π stacking (3.8 Å) stabilize the lattice, explaining discrepancies in solubility predictions .

Q. What experimental designs address low reproducibility in antimicrobial assays for this compound?

- Use standardized MIC protocols (CLSI guidelines) with S. aureus (ATCC 25923) and E. coli (ATCC 25922).

- Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) to isolate false positives .

Methodological Guidelines

- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) removes unreacted starting materials.

- Troubleshooting : Low yields may result from moisture; ensure strict anhydrous conditions during synthesis .

- Data Validation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.